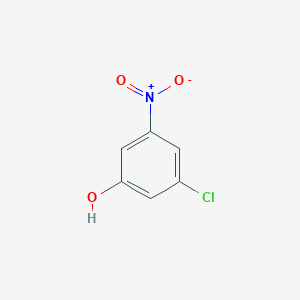

3-Chloro-5-nitrophenol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-5-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClNO3/c7-4-1-5(8(10)11)3-6(9)2-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIZPNTCIGGXRIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40443290 | |

| Record name | 3-chloro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618-63-3 | |

| Record name | 3-chloro-5-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40443290 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-5-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chloro-5-nitrophenol (CAS: 618-63-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chloro-5-nitrophenol (CAS number 618-63-3), a halogenated nitroaromatic compound. The document details its physicochemical properties, synthesis methodologies, and safety and handling protocols. While direct biological signaling pathways for this specific isomer are not extensively documented in publicly available literature, this guide explores the known biological activities of related chloronitrophenol compounds to offer insights into its potential toxicological and pharmacological profile. Particular emphasis is placed on its role as a versatile intermediate in organic synthesis, a key application for professionals in drug development and chemical research. All quantitative data is presented in structured tables, and a detailed experimental protocol for its synthesis is provided.

Physicochemical Properties

This compound is a solid organic compound with the chemical formula C₆H₄ClNO₃.[1] Its molecular structure features a phenol ring substituted with a chlorine atom and a nitro group at positions 3 and 5, respectively. This substitution pattern influences its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 618-63-3 | [1][2][3] |

| Molecular Formula | C₆H₄ClNO₃ | [1][2] |

| Molecular Weight | 173.55 g/mol | [1][2] |

| Melting Point | 147 °C | [3] |

| Boiling Point | 288.4 ± 25.0 °C (Predicted) | [3] |

| Appearance | Brown solid | [3] |

| pKa | 7.38 ± 0.10 (Predicted) | [3] |

| LogP | 1.9538 | [1] |

| Hydrogen Bond Acceptors | 3 | [1] |

| Hydrogen Bond Donors | 1 | [1] |

| Rotatable Bonds | 1 | [1] |

Synthesis of this compound

The primary application of this compound is as an intermediate in organic synthesis. A common laboratory-scale synthesis involves the demethylation of 5-Chloro-1-methoxy-3-nitrobenzene.

Experimental Protocol: Synthesis from 5-Chloro-1-methoxy-3-nitrobenzene[3]

Objective: To synthesize this compound via the demethylation of 5-Chloro-1-methoxy-3-nitrobenzene.

Materials:

-

5-Chloro-1-methoxy-3-nitrobenzene (1.65 g)

-

Pyridinium hydrochloride (20.3 g)

-

Water

-

Round-bottom flask

-

Heating mantle

-

Filtration apparatus

-

Vacuum drying oven

Procedure:

-

Combine 1.65 g of 5-Chloro-1-methoxy-3-nitrobenzene and 20.3 g of pyridinium hydrochloride in a round-bottom flask.

-

Heat the reaction mixture to 200°C for 1 hour.

-

After 1 hour, remove the heat source and allow the mixture to cool to room temperature. Let it stand overnight.

-

Add 200 mL of water to the cooled reaction mixture to precipitate the solid product.

-

Collect the precipitated solid by filtration.

-

Dry the collected solid under vacuum.

-

The final product is this compound. The reported yield is approximately 56%.

Figure 1: Synthesis of this compound

Caption: Reaction scheme for the synthesis of this compound.

Biological Activity and Potential Signaling Pathways

Direct studies on the specific biological effects and signaling pathway modulation by this compound in mammalian systems are limited in the available scientific literature. However, research on related chloronitrophenol compounds provides valuable insights into its potential bioactivity.

Antimicrobial and Cytotoxic Effects of Related Compounds

Studies on various substituted nitrophenols and chlorophenols have demonstrated their potential for biological activity, including antimicrobial and cytotoxic effects. For instance, certain flavonoid derivatives containing chlorine and nitro groups have shown significant antimicrobial properties.[4] Research on mono-nitrophenols has indicated that compounds like 4-nitrophenol can induce cytotoxicity in human lung cells.[5] The presence of both a chloro and a nitro group on the phenol ring of this compound suggests it may exhibit similar activities. The nitro group can be reduced by cellular reductases, leading to the formation of reactive intermediates that can induce oxidative stress, while the chloro group can influence the molecule's lipophilicity and interaction with biological targets.

Hypothesized Cellular Interaction Workflow

Based on the known reactivity of nitroaromatic compounds, a general workflow for the cellular interaction of this compound can be proposed. This is a hypothetical pathway and requires experimental validation for this specific compound.

Figure 2: Hypothesized Cellular Interaction Workflow

Caption: A potential mechanism of this compound-induced cytotoxicity.

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The functional groups present—hydroxyl, chloro, and nitro—offer multiple sites for chemical modification.

Potential Synthetic Transformations

-

Ether Synthesis: The phenolic hydroxyl group can be alkylated under Williamson ether synthesis conditions to form various aryl ethers.[6][7]

-

Suzuki Coupling: The chloro group can be a site for palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, to form carbon-carbon bonds.[8][9]

-

Nitro Group Reduction: The nitro group can be readily reduced to an amino group, which can then be further functionalized. This transformation is crucial for the synthesis of many bioactive molecules.[10]

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C6H4ClNO3 | CID 10675815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 618-63-3 [m.chemicalbook.com]

- 4. Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Ether synthesis by etherification (alkylation) [organic-chemistry.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-5-nitrophenol is a halogenated aromatic organic compound with the chemical formula C₆H₄ClNO₃. Its structure, featuring a phenol ring substituted with both a chloro and a nitro group, imparts a unique combination of physical and chemical properties. This document provides a comprehensive overview of these properties, including detailed experimental protocols and data analysis, to support its application in research and development, particularly in the fields of medicinal chemistry and material science.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a clear reference for laboratory use.

General and Physical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 618-63-3 | [1][2] |

| Molecular Formula | C₆H₄ClNO₃ | [3][4] |

| Molecular Weight | 173.55 g/mol | [1][2] |

| Appearance | Solid | [4] |

| Melting Point | 147 °C | [4] |

| Boiling Point | 288.4 ± 25.0 °C (Predicted) | [4] |

| Density | 1.554 ± 0.06 g/cm³ (Predicted) | |

| pKa | 7.38 ± 0.10 (Predicted) |

Solubility Profile

Spectroscopic Data

Detailed spectroscopic data is essential for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific peak lists for this compound are not available in the provided search results, general principles of NMR spectroscopy can be used to predict the expected spectra.

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (typically 6.0-9.5 ppm). The exact chemical shifts and coupling constants will be influenced by the positions of the chloro, nitro, and hydroxyl groups on the benzene ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the six carbon atoms in the benzene ring. The chemical shifts will be in the aromatic region (typically 110-150 ppm), with the carbon attached to the hydroxyl group appearing at a higher chemical shift.[6]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| O-H stretch (phenol) | 3200-3600 (broad) |

| Aromatic C-H stretch | 3000-3100 |

| N-O stretch (nitro group) | 1500-1550 and 1300-1370 |

| C=C stretch (aromatic) | 1450-1600 |

| C-Cl stretch | 600-800 |

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern will be influenced by the presence of the chloro and nitro groups. Due to the presence of chlorine, an M+2 peak with an intensity of about one-third of the molecular ion peak is expected due to the natural abundance of the ³⁷Cl isotope.[6] Common fragmentation pathways for nitroaromatic compounds involve the loss of NO₂ (46 Da) and NO (30 Da).[7]

Chemical Reactivity

The reactivity of this compound is governed by the interplay of its three functional groups: the hydroxyl, chloro, and nitro groups.

Acidity

The phenolic hydroxyl group imparts acidic properties to the molecule. The presence of the electron-withdrawing nitro and chloro groups increases the acidity of the phenol compared to unsubstituted phenol, facilitating the formation of a phenoxide ion.

Electrophilic Aromatic Substitution

The benzene ring of this compound can undergo electrophilic aromatic substitution reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the chloro and nitro groups are deactivating, meta-directing groups. The overall directing effect and reactivity will be a composite of these individual influences.

Nucleophilic Aromatic Substitution

The presence of the electron-withdrawing nitro group, particularly in a position meta to the chlorine atom, makes the aromatic ring susceptible to nucleophilic aromatic substitution (SNAᵣ).[1][5][8] A strong nucleophile can displace the chloride ion. The reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[9]

References

- 1. This compound | C6H4ClNO3 | CID 10675815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232) [hmdb.ca]

- 3. rsc.org [rsc.org]

- 4. This compound | 618-63-3 [sigmaaldrich.com]

- 5. atsdr.cdc.gov [atsdr.cdc.gov]

- 6. edu.rsc.org [edu.rsc.org]

- 7. Chemoselective nitro group reduction and reductive dechlorination initiate degradation of 2-chloro-5-nitrophenol by Ralstonia eutropha JMP134 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Chloro-5-nitrophenol(619-10-3) 13C NMR [m.chemicalbook.com]

- 9. HPLC Testing Procedure | Phenomenex [phenomenex.com]

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-nitrophenol from 1,3-Dichloro-5-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-5-nitrophenol from 1,3-dichloro-5-nitrobenzene, a key transformation in the production of various pharmaceutical and agrochemical intermediates. This document details two primary synthetic routes: a classical nucleophilic aromatic substitution (SNAr) and a modern palladium-catalyzed hydroxylation. The guide includes detailed experimental protocols, a comparison of the methodologies, and a discussion of the reaction mechanisms.

Introduction

This compound is a valuable building block in organic synthesis. Its structure, featuring a phenol, a chloro, and a nitro group, offers multiple points for further functionalization. The synthesis of this compound from the readily available 1,3-dichloro-5-nitrobenzene is a critical process, and understanding the different synthetic approaches is essential for process optimization and scale-up. This guide will explore both a traditional high-pressure/high-temperature nucleophilic aromatic substitution and a more recent, milder palladium-catalyzed method.

Synthetic Routes and Mechanisms

The conversion of 1,3-dichloro-5-nitrobenzene to this compound involves the selective replacement of one of the chloro substituents with a hydroxyl group. This is a nucleophilic aromatic substitution reaction, which is facilitated by the presence of the electron-withdrawing nitro group.

Classical Nucleophilic Aromatic Substitution (SNAr)

The classical approach involves the direct reaction of 1,3-dichloro-5-nitrobenzene with a strong base, such as sodium hydroxide or potassium hydroxide, at elevated temperatures and pressures. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate formed by the attack of the hydroxide nucleophile on the aromatic ring. The nitro group, positioned meta to the chlorine atoms, activates the ring towards nucleophilic attack by withdrawing electron density.

Reaction Scheme:

The high activation energy associated with the disruption of the aromatic system necessitates harsh reaction conditions.

Palladium-Catalyzed Hydroxylation

A more contemporary and milder alternative to the classical SNAr reaction is the palladium-catalyzed hydroxylation of aryl halides. This method employs a palladium catalyst, typically in conjunction with a specialized phosphine ligand, to facilitate the C-O bond formation under significantly less demanding conditions. The catalytic cycle is believed to involve oxidative addition of the aryl halide to the palladium(0) complex, followed by reaction with a hydroxide source and subsequent reductive elimination to yield the phenol product and regenerate the catalyst.

Experimental Protocols

Protocol 1: Classical Nucleophilic Aromatic Substitution (SNAr)

General Procedure (Hypothetical):

-

In a high-pressure autoclave, a mixture of 1,3-dichloro-5-nitrobenzene and a molar excess (2-3 equivalents) of aqueous sodium hydroxide is prepared.

-

The autoclave is sealed and heated to a temperature in the range of 140-180°C with vigorous stirring.

-

The reaction is maintained at this temperature for several hours, with the progress monitored by a suitable analytical technique (e.g., GC-MS or HPLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the pressure is carefully released.

-

The reaction mixture is acidified with a mineral acid (e.g., HCl) to precipitate the this compound product.

-

The crude product is collected by filtration, washed with water to remove inorganic salts, and then purified, typically by recrystallization.

Protocol 2: Palladium-Catalyzed Hydroxylation

This protocol is adapted from a reported procedure for the synthesis of this compound.[2]

Materials:

-

1,3-Dichloro-5-nitrobenzene

-

Potassium hydroxide (KOH)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

-

2-(Di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl (tBuXPhos)

-

Dioxane (degassed)

-

Water (degassed)

Procedure:

-

To a reaction vessel, add 1,3-dichloro-5-nitrobenzene (5.00 g, 26.0 mmol), potassium hydroxide (3.44 g, 52.1 mmol), tris(dibenzylideneacetone)dipalladium(0) (539 mg, 0.52 mmol), and 2-(di-tert-butylphosphino)-2',4',6'-triisopropylbiphenyl (885 mg, 2.08 mmol).

-

Add a degassed mixture of dioxane (25 mL) and water (15 mL) to the reaction vessel.

-

Heat the mixture to 80°C for 30 minutes.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or another suitable analytical method.

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup: Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Data Presentation

Table 1: Physical and Chemical Properties of Key Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Melting Point (°C) |

| 1,3-Dichloro-5-nitrobenzene | C₆H₃Cl₂NO₂ | 192.00 | 64.5[3] |

| This compound | C₆H₄ClNO₃ | 173.55 | 147[4] |

Table 2: Comparison of Synthesis Protocols

| Parameter | Classical SNAr (Hypothetical) | Palladium-Catalyzed Hydroxylation |

| Reagents | 1,3-dichloro-5-nitrobenzene, NaOH/KOH | 1,3-dichloro-5-nitrobenzene, KOH, Pd₂(dba)₃, tBuXPhos |

| Solvent | Water | Dioxane/Water |

| Temperature | High (e.g., 140-180°C)[1] | Moderate (80°C)[2] |

| Pressure | High (Autoclave required) | Atmospheric |

| Reaction Time | Likely several hours | 30 minutes[2] |

| Yield | Not reported for this specific reaction | Yield data not explicitly provided in the snippet, but generally high for this type of reaction. |

| Catalyst | None | Palladium/Phosphine Ligand |

Mandatory Visualizations

Reaction Pathway Diagrams

Caption: Mechanism of the classical SNAr reaction.

Caption: Generalized catalytic cycle for palladium-catalyzed hydroxylation.

Experimental Workflow

Caption: Workflow for the palladium-catalyzed synthesis.

Characterization of this compound

The final product, this compound, should be characterized to confirm its identity and purity.

-

Melting Point: 147°C[4]

-

Appearance: Typically a solid.[4]

-

Spectroscopic Data:

-

¹H NMR and ¹³C NMR: While specific spectral data with peak assignments for this compound were not found in the provided search results, analysis of related compounds suggests characteristic shifts for the aromatic protons and carbons, as well as the phenolic hydroxyl group.[5][6] For instance, in DMSO-d₆, the phenolic proton would likely appear as a broad singlet at a high chemical shift (around 10-11 ppm). The aromatic protons would show a specific splitting pattern corresponding to the 1,3,5-substitution.

-

Mass Spectrometry: To confirm the molecular weight (173.55 g/mol ).

-

Conclusion

The synthesis of this compound from 1,3-dichloro-5-nitrobenzene can be achieved through both classical SNAr and modern palladium-catalyzed methods. The classical approach is limited by the need for harsh reaction conditions, including high temperatures and pressures. In contrast, the palladium-catalyzed hydroxylation offers a significantly milder and more efficient route, proceeding at a lower temperature and atmospheric pressure with a short reaction time. For researchers and professionals in drug development and fine chemical synthesis, the palladium-catalyzed method represents a more practical and scalable approach for the preparation of this important intermediate. Further optimization of the palladium-catalyzed system could potentially lead to even higher yields and improved process economics.

References

- 1. US3283011A - Preparation of nitrophenols - Google Patents [patents.google.com]

- 2. echemi.com [echemi.com]

- 3. Benzene, 1,3-dichloro-5-nitro- | Cl2C6H3NO2 | CID 12064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Chloro-5-nitrophenol(619-10-3) 13C NMR [m.chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

An In-depth Technical Guide to the Synthesis of 3-Chloro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and well-documented two-step synthesis route for 3-chloro-5-nitrophenol, a valuable intermediate in the development of pharmaceuticals and other fine chemicals. While the initial query suggested the use of pyridinium hydrochloride, extensive research indicates that this reagent is not conventionally employed in this specific synthesis. This guide, therefore, focuses on an established and reproducible methodology.

Introduction

This compound is a substituted aromatic compound of significant interest in medicinal chemistry and materials science. Its synthesis requires a strategic approach to introduce the chloro, nitro, and hydroxyl functional groups onto the benzene ring in the desired meta-relationship. The most viable and frequently reported synthesis proceeds through a two-step sequence, beginning with the selective reduction of 1-chloro-3,5-dinitrobenzene to form the key intermediate, 3-chloro-5-nitroaniline. This is followed by the diazotization of the amino group and subsequent hydrolysis to yield the target phenol.

Overall Synthesis Pathway

The synthesis of this compound is achieved through the following two-step reaction sequence:

-

Step 1: Synthesis of 3-Chloro-5-nitroaniline from 1-chloro-3,5-dinitrobenzene.

-

Step 2: Synthesis of this compound via diazotization of 3-chloro-5-nitroaniline and subsequent hydrolysis.

Caption: Overall workflow for the two-step synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of 3-Chloro-5-nitroaniline

This procedure outlines the selective reduction of one nitro group of 1-chloro-3,5-dinitrobenzene to an amino group.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of 3-chloro-5-nitroaniline.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-chloro-3,5-dinitrobenzene (0.50 g, 2.47 mmol) in 6 mL of ethanol.

-

To this solution, add 3 mL of a 20% aqueous ammonium sulfide solution.

-

Heat the reaction mixture to reflux and maintain for 1 hour.

-

After the reaction is complete, allow the mixture to cool to room temperature and then dilute with an appropriate amount of water.

-

Collect the precipitated solid product by filtration.

-

Dry the solid product.

-

For purification, perform flash chromatography on silica gel using a 10% acetone-petroleum ether mixture as the eluent.

-

The final product, 3-chloro-5-nitroaniline, is obtained as an orange powder.[1]

Step 2: Synthesis of this compound

This procedure details the conversion of the amino group of 3-chloro-5-nitroaniline to a hydroxyl group via a diazonium salt intermediate.

Experimental Workflow:

Caption: Experimental workflow for the synthesis of this compound.

Protocol:

-

In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-chloro-5-nitroaniline in a dilute solution of hydrochloric acid.

-

Cool the suspension in an ice-salt bath to an internal temperature of 0-5 °C.[2] It is critical to maintain this temperature range throughout the diazotization reaction.[2]

-

Prepare a solution of sodium nitrite in distilled water and cool it in an ice bath.

-

Slowly add the cold sodium nitrite solution dropwise to the stirred amine suspension over a period of 30-45 minutes, ensuring the temperature does not exceed 5 °C.[2]

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure complete formation of the diazonium salt.[2]

-

To induce hydrolysis, gently heat the solution of the diazonium salt. The diazonium group is replaced by a hydroxyl group, with the evolution of nitrogen gas.

-

After the evolution of gas ceases, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactants and Products for the Synthesis of 3-Chloro-5-nitroaniline

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass (g) |

| 1-Chloro-3,5-dinitrobenzene | C₆H₃ClN₂O₄ | 202.55 | 2.47 | 0.50 |

| Ammonium Sulfide | (NH₄)₂S | 68.14 | - | - |

| 3-Chloro-5-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | - | 0.36 |

Table 2: Reaction Conditions and Yield for the Synthesis of 3-Chloro-5-nitroaniline

| Parameter | Value |

| Solvent | Ethanol/Water |

| Reaction Temperature | Reflux |

| Reaction Time | 1 hour |

| Yield | 84% [1] |

Table 3: Reactants for the Synthesis of this compound

| Compound | Molecular Formula | Molar Mass ( g/mol ) |

| 3-Chloro-5-nitroaniline | C₆H₅ClN₂O₂ | 172.57 |

| Sodium Nitrite | NaNO₂ | 69.00 |

| Hydrochloric Acid | HCl | 36.46 |

Table 4: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄ClNO₃ |

| Molar Mass | 173.55 g/mol [3] |

| Appearance | Solid |

| Melting Point | 147 °C |

| Boiling Point | 288.4 ± 25.0 °C at 760 mmHg |

Discussion on the Role of Pyridinium Hydrochloride

The initial query mentioned the use of pyridinium hydrochloride in the synthesis of this compound. However, a thorough review of the scientific literature did not reveal any established protocols employing this reagent for this specific transformation. Pyridinium hydrochloride is a mild acid catalyst and can be used in certain organic reactions, such as the cleavage of ethers or in some condensation reactions. In the context of the hydrolysis of the diazonium salt, it is conceivable that pyridinium hydrochloride could act as a proton source. However, strong mineral acids like sulfuric acid or hydrochloric acid are typically used to ensure the complete and efficient conversion of the diazonium salt to the corresponding phenol. The use of a milder acid like pyridinium hydrochloride might not be sufficient to drive the hydrolysis to completion and could potentially lead to lower yields. Therefore, the presented two-step synthesis using conventional and well-documented reagents and conditions is the recommended approach for the preparation of this compound.

Safety Considerations

-

1-Chloro-3,5-dinitrobenzene is a toxic and potentially explosive compound. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

-

Ammonium sulfide has a strong, unpleasant odor and is corrosive. Handle in a fume hood.

-

Diazonium salts are unstable and can be explosive, especially when dry. They should be prepared at low temperatures and used immediately in the subsequent reaction without isolation.

-

Sodium nitrite is an oxidizing agent and is toxic if ingested.

-

Concentrated acids are corrosive and should be handled with extreme care.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all standard laboratory safety procedures.

References

An In-depth Technical Guide to 3-Chloro-5-nitrophenol and Its Isomers for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-5-nitrophenol and its isomers, focusing on their structural formulas, physicochemical properties, synthesis protocols, and biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the potential applications of these compounds.

Structural Elucidation and Isomerism

This compound is an aromatic organic compound with the chemical formula C₆H₄ClNO₃.[1] Its structure consists of a benzene ring substituted with a hydroxyl group (-OH), a chlorine atom (-Cl), and a nitro group (-NO₂). The specific arrangement of these substituents on the benzene ring, designated by the locants 3, 5, and 1 respectively, defines the identity of this compound.

The molecular formula C₆H₄ClNO₃ gives rise to a number of constitutional isomers, depending on the relative positions of the chloro, nitro, and hydroxyl groups on the benzene ring. These isomers often exhibit distinct physical, chemical, and biological properties. A comprehensive understanding of these isomers is crucial for applications in medicinal chemistry and material science.

The various isomers of chloronitrophenol are outlined below, showcasing the diversity of structures possible from a single molecular formula.

Physicochemical Properties

A summary of key physicochemical data for this compound and its isomers is presented in the table below. These properties are critical for predicting the behavior of these compounds in various experimental and biological systems.

| Compound | CAS Number | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa |

| This compound | 618-63-3 | 173.55 | 147 | 288.4±25.0 | 7.38±0.10 (Predicted) |

| 2-Chloro-3-nitrophenol | 603-84-9 | 173.55 | - | - | 7.39±0.25 (Predicted) |

| 2-Chloro-4-nitrophenol | 619-08-9 | 173.55 | 105-112 | 290.6 | 5.43±0.22 (Predicted) |

| 2-Chloro-5-nitrophenol | 619-10-3 | 173.55 | 117-123 | - | - |

| 2-Chloro-6-nitrophenol | 603-86-1 | 173.55 | - | - | - |

| 3-Chloro-2-nitrophenol | 17802-02-7 | 173.55 | - | 250.8±20.0 | - |

| 3-Chloro-4-nitrophenol | 491-11-2 | 173.55 | - | - | - |

| 4-Chloro-2-nitrophenol | 89-64-5 | 173.55 | 85-87 | 242.5 | 6.48 |

| 4-Chloro-3-nitrophenol | 610-78-6 | 173.55 | 125-128 | 308.8±27.0 | - |

| 5-Chloro-2-nitrophenol | 611-07-4 | 173.55 | 36.5 | - | - |

Experimental Protocols: Synthesis

Detailed methodologies for the synthesis of this compound and several of its isomers are provided below. These protocols are based on established literature procedures.

Synthesis of this compound

Starting Material: 1-chloro-3-methoxy-5-nitrobenzene.[2] Procedure:

-

Mix 1.65 g of 1-chloro-3-methoxy-5-nitrobenzene with 20.3 g of pyridinium hydrochloride.[2]

-

Heat the reaction mixture to 200°C for 1 hour.[2]

-

After the reaction is complete, cool the mixture to room temperature and let it stand overnight.[2]

-

Add 200 mL of water to the mixture.[2]

-

Collect the precipitated solid by filtration and dry it under vacuum to obtain this compound.[2]

Synthesis of 2-Chloro-3-nitrophenol

Starting Material: 2-amino-3-nitrophenol.[1] Procedure:

-

Prepare a suspension of 10 g of 2-amino-3-nitrophenol in 10 mL of concentrated hydrochloric acid.[1]

-

At 0°C, add a dropwise aqueous solution (60 mL) of 5.1 g of sodium nitrite.[1]

-

Stir the reaction mixture for 30 minutes at 0°C.[1]

-

Add cuprous chloride (12.8 g) in 3 mL of 10% sulfuric acid and stir for 18 hours.[1]

-

Filter the non-homogeneous mixture and wash it with water.[1]

-

Extract the filtrate three times with 70 mL of ethyl acetate.[1]

-

Evaporate the ethyl acetate extract to yield pure 2-chloro-3-nitrophenol.[1]

Synthesis of 2-Chloro-4-nitrophenol

Starting Material: 4-nitroaniline.[3] Procedure:

-

Dissolve 0.99 g of 4-nitroaniline in 7 mL of specially dried acetonitrile in a 25 mL round-bottom flask.[3]

-

Add 2.4 g of N-chloro-N-(phenylsulfonyl)benzenesulfonamide to the solution.[3]

-

Stir the reaction mixture for 10-15 minutes at 20-25°C.[3]

-

After the reaction is complete, distill off the acetonitrile under vacuum at 40-45°C.[3]

-

Treat the residue with a 20 mL mixture of MDC and water and stir for 10-15 minutes.[3]

-

Separate the MDC layer, wash it with 5% sodium bicarbonate solution, dry it over sodium sulfate, and evaporate under vacuum to obtain 2-chloro-4-nitroaniline.[3]

-

Further hydrolysis of the resulting 2-chloro-4-nitroaniline yields 2-chloro-4-nitrophenol.

Synthesis of 5-Chloro-2-nitrophenol

Starting Material: 2,4-dichloronitrobenzene.[4] Procedure:

-

Introduce 192 g of 2,4-dichloronitrobenzene, 220 g of DMSO, and 0.5 ml of an emulsifier into a reaction vessel.[4]

-

Add 160 g of 50% NaOH at 60°C over 1 hour and stir the mixture for 22 hours at 60°C.[4]

-

Add 150 ml of water and stir until the temperature cools to 20°C.[4]

-

Suction-filter the red sodium salt of 5-chloro-2-nitrophenol and wash it three times with 50 ml portions of water.[4]

-

Add the moist salt to 122 g of 30% HCl to yield 5-chloro-2-nitrophenol as an oil, which is then separated and dried in vacuo.[4]

Biological Activity and Signaling Pathways

Chloronitrophenols are recognized as environmental pollutants, and their biodegradation by microorganisms is a subject of intense research. The metabolic pathways involved in the breakdown of these compounds can provide insights into enzymatic reactions that could be relevant to drug metabolism and detoxification.

A notable example is the degradation of 2-chloro-5-nitrophenol by the bacterium Cupriavidus sp. strain CNP-8.[5][6][7] This strain utilizes the compound as a source of carbon, nitrogen, and energy. The initial steps of this degradation pathway involve the reduction of the nitro group, a reaction that is also observed in the metabolism of certain nitroaromatic drugs in humans.

The initial step in the degradation of 2-chloro-5-nitrophenol is its reduction to 2-chloro-5-hydroxylaminophenol, catalyzed by a nitroreductase (MnpA). This is followed by an enzymatic Bamberger-like rearrangement to form 2-amino-5-chlorohydroquinone. Subsequently, a reductive dehalogenation step removes the chlorine atom to yield aminohydroquinone, which then undergoes ring cleavage catalyzed by an aminohydroquinone dioxygenase (MnpC).[7] Understanding these enzymatic processes can inform the design of drugs that are either activated or detoxified by similar reductase enzymes present in mammalian systems, including the gut microbiota.

Conclusion

This technical guide has provided a detailed overview of this compound and its isomers, covering their structural aspects, physicochemical properties, synthetic methodologies, and a key biological degradation pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals in drug development, highlighting the chemical diversity and potential biological relevance of this class of compounds. Further investigation into the biological activities of all chloronitrophenol isomers is warranted to fully explore their therapeutic and toxicological profiles.

References

- 1. 2-chloro-3-nitro-phenol | 603-84-9 [chemicalbook.com]

- 2. innospk.com [innospk.com]

- 3. 2-Chloro-4-nitrophenol synthesis - chemicalbook [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Frontiers | Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 [frontiersin.org]

- 6. Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Genetic and Biochemical Characterization of 2-Chloro-5-Nitrophenol Degradation in a Newly Isolated Bacterium, Cupriavidus sp. Strain CNP-8 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 3-Chloro-5-nitrophenol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document aims to provide a comprehensive technical guide on the solubility of 3-Chloro-5-nitrophenol. However, a thorough search of scientific literature and chemical databases has revealed a lack of specific, publicly available quantitative solubility data for this compound in various organic solvents. Therefore, this guide will focus on the predicted solubility based on chemical principles, qualitative information for analogous compounds, and a general experimental protocol for determining solubility.

Introduction to this compound

This compound is a substituted aromatic compound with the chemical formula C₆H₄ClNO₃. Its structure consists of a phenol ring substituted with a chlorine atom and a nitro group at the meta positions relative to the hydroxyl group. The presence of these functional groups dictates its physicochemical properties, including its solubility in different media. Understanding its solubility is crucial for various applications, including chemical synthesis, formulation development, and environmental fate studies.

Physical Properties:

-

Molecular Weight: 173.55 g/mol [1]

-

Melting Point: 147 °C

-

Boiling Point: 288.4 °C (predicted)

-

Appearance: Solid

Predicted Solubility in Organic Solvents

Based on the principle of "like dissolves like," the solubility of this compound in organic solvents can be predicted by considering the polarity of both the solute and the solvent.[2] The molecule possesses a polar hydroxyl group (-OH) and a polar nitro group (-NO₂), as well as a less polar chlorobenzene ring. The hydroxyl group can act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl and nitro groups can act as hydrogen bond acceptors.

-

Polar Protic Solvents (e.g., Alcohols like Methanol, Ethanol): this compound is expected to have good solubility in polar protic solvents. These solvents can engage in hydrogen bonding with the hydroxyl and nitro groups of the solute, facilitating its dissolution. For nitrophenols in general, alcohols are considered effective solvents.[3]

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethyl Sulfoxide - DMSO): High solubility is also anticipated in polar aprotic solvents.[3] These solvents have significant dipole moments and can solvate the polar regions of the this compound molecule, although they cannot donate hydrogen bonds. Acetone and acetonitrile are commonly used for dissolving nitrophenols.[3]

-

Solvents of Intermediate Polarity (e.g., Dichloromethane - DCM, Chloroform, Ethyl Acetate): Moderate to good solubility is expected in these solvents. While less polar than alcohols or DMSO, they can still interact favorably with the aromatic ring and the polar functional groups. P-nitrophenol, a related compound, is soluble in chloroform and ethyl acetate.[4]

-

Nonpolar Solvents (e.g., Hexane, Toluene, Diethyl Ether): Lower solubility is predicted in nonpolar solvents.[3] The energetic cost of breaking the solute-solute interactions (due to polarity and potential hydrogen bonding in the solid state) would not be sufficiently compensated by the weak solute-solvent interactions (primarily van der Waals forces). While some solubility might be observed due to the aromatic ring, it is expected to be limited.

Quantitative Solubility Data

As of the latest literature review, no specific quantitative solubility data (e.g., in g/100mL or mole fraction at various temperatures) for this compound in a range of organic solvents has been published in readily accessible scientific journals or databases. Researchers requiring this data would need to perform experimental determinations.

Experimental Protocol for Solubility Determination

A common and reliable method for determining the solubility of a solid compound in an organic solvent is the isothermal shake-flask method.[5] The following is a generalized protocol.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specific temperature.

Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.

-

Add a known volume of the organic solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent. Preliminary studies may be needed to determine the time to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vial to rest in the temperature-controlled environment for a few hours to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same organic solvent using volumetric flasks and pipettes to bring the concentration into the linear range of the analytical instrument.

-

Analyze the diluted solution using a pre-calibrated HPLC-UV or UV-Vis spectrophotometer to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the solubility in desired units, such as g/100 mL, mg/mL, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Workflow for experimental solubility determination.

References

In-Depth Technical Guide: Physicochemical Properties and Metabolic Fate of 3-Chloro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the core physicochemical properties of 3-Chloro-5-nitrophenol, specifically its melting and boiling points. It also explores the compound's metabolic degradation pathway as identified in environmental microbiology studies, offering insights relevant to its environmental fate and potential toxicological assessment.

Core Physicochemical Data

The melting and boiling points are critical parameters for the identification, purification, and handling of chemical compounds. The experimentally determined values for this compound are summarized below.

| Property | Value | Pressure |

| Melting Point | 147 °C | Not Applicable |

| Boiling Point | 288.4 ± 25.0 °C | 760 mmHg |

Experimental Protocols for Physicochemical Characterization

While specific experimental documentation for the determination of this compound's melting and boiling points is not publicly detailed, the following represents standard and widely accepted methodologies for such measurements.

Melting Point Determination (Capillary Method)

The melting point of a solid compound is the temperature at which it transitions from a solid to a liquid phase. A common and accurate method for its determination is the use of a melting point apparatus with a capillary tube.

Methodology:

-

Sample Preparation: A small, dry sample of this compound is finely powdered and packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heating block and a calibrated thermometer or an electronic temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last solid particle melts is recorded as the completion of melting. The range between these two temperatures is the melting point range. For a pure compound, this range is typically narrow.

Boiling Point Determination (Distillation Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it. The distillation method is a standard procedure for determining the boiling point of a liquid.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, consisting of a distilling flask containing the this compound sample and boiling chips, a condenser, a thermometer positioned to measure the temperature of the vapor, and a receiving flask.

-

Heating: The distilling flask is heated to bring the liquid to a boil.

-

Vapor Temperature Measurement: The thermometer bulb is positioned so that its top is level with the side arm of the distilling flask leading to the condenser. This ensures that the measured temperature is that of the vapor in equilibrium with the boiling liquid.

-

Boiling Point Reading: The temperature is recorded when it stabilizes during the distillation of the bulk of the liquid. The atmospheric pressure is also recorded, as the boiling point is pressure-dependent.

Metabolic Pathway of this compound

Recent research has elucidated the microbial degradation of chloronitrophenols. A study on Cupriavidus sp. strain CNP-8 has identified a metabolic pathway for the degradation of a closely related compound, 2-Chloro-5-nitrophenol, which provides a strong model for the potential environmental fate of this compound.[1] The initial steps of this pathway involve the reduction of the nitro group.

Caption: Proposed microbial degradation pathway of this compound.

This in-depth guide provides essential physicochemical data and insights into the metabolic fate of this compound, serving as a valuable resource for professionals in research and drug development. The provided experimental methodologies represent standard practices for obtaining such critical data.

References

Spectroscopic Profile of 3-Chloro-5-nitrophenol: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic compound 3-Chloro-5-nitrophenol, catering to researchers, scientists, and professionals in the field of drug development. This document presents a summary of available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | - | - | Aromatic Protons |

| Data not available | - | - | Phenolic Hydroxyl Proton |

Note: Experimental ¹H NMR data for this compound is confirmed to be consistent with its structure, however, specific chemical shifts and coupling constants are not publicly documented. Prediction software suggests the aromatic protons would appear in the range of 7.0-8.0 ppm.

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Aromatic Carbons |

| Data not available | Carbon bearing OH |

| Data not available | Carbon bearing Cl |

| Data not available | Carbon bearing NO₂ |

Note: Definitive experimental ¹³C NMR data for this compound is not currently available in public spectral databases.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 | Strong, Broad | O-H stretch (phenolic) |

| ~3100 | Medium | Aromatic C-H stretch |

| ~1580, ~1470 | Medium-Strong | Aromatic C=C stretch |

| ~1530, ~1350 | Strong | Asymmetric and Symmetric N-O stretch (nitro group) |

| ~1250 | Medium | C-O stretch (phenolic) |

| ~880 | Strong | C-H out-of-plane bend |

| ~740 | Strong | C-Cl stretch |

Note: The IR data is based on characteristic absorption frequencies for substituted phenols and nitroaromatic compounds.

Table 4: UV-Vis Spectroscopic Data

| Solvent | λmax (nm) | Molar Absorptivity (ε) |

| Methanol/Ethanol | ~275 and ~340 | Data not available |

Note: The UV-Vis absorption maxima are based on data for 3-nitrophenol, which exhibits two primary absorption bands. The presence of the chloro substituent is expected to cause a slight bathochromic or hypsochromic shift.[1]

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data for a solid aromatic compound like this compound are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the molecular structure.

Methodology:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of dry this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less abundant and less sensitive.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Baseline correct the spectrum.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the chemical shifts to the internal standard (TMS at 0 ppm).

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (KBr Pellet Method):

-

Sample Preparation:

-

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven to remove any moisture.

-

In an agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine powder.

-

Add approximately 100-200 mg of the dried KBr to the mortar.

-

Gently but thoroughly mix and grind the sample and KBr together until a homogenous, fine powder is obtained.

-

-

Pellet Formation:

-

Transfer the powder mixture to a pellet press die.

-

Assemble the die and connect it to a vacuum pump for a few minutes to remove trapped air and moisture.

-

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent, or translucent pellet.

-

-

Data Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the wavelengths of maximum absorption, which is characteristic of the electronic transitions within the molecule.

Methodology:

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a UV-grade solvent such as methanol or ethanol.

-

From the stock solution, prepare a series of dilutions to a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical starting concentration for analysis is in the range of 10-50 µg/mL.

-

-

Data Acquisition:

-

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Use a matched pair of quartz cuvettes.

-

Fill one cuvette with the pure solvent to be used as the reference (blank).

-

Fill the second cuvette with the sample solution.

-

Place the reference cuvette in the appropriate holder in the spectrophotometer and run a baseline correction (autozero).

-

Replace the reference cuvette with the sample cuvette.

-

Scan the sample over a wavelength range of approximately 200-800 nm.

-

-

Data Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

If quantitative analysis is required, use the Beer-Lambert law (A = εbc) and a calibration curve constructed from standards of known concentrations.

-

Workflow and Data Interpretation

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound, from initial sample handling to final data integration and structural elucidation.

Caption: Spectroscopic Analysis Workflow.

References

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloro-5-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical principles governing electrophilic substitution reactions on 3-chloro-5-nitrophenol. While specific experimental data for this particular substrate is limited in publicly available literature, this document extrapolates from established knowledge of substituted phenols to predict reaction outcomes and provide generalized experimental protocols.

Core Concepts: Directing Effects and Reactivity

Electrophilic aromatic substitution (EAS) is a fundamental reaction class in organic chemistry, pivotal for the functionalization of aromatic rings. The regioselectivity and rate of these reactions are profoundly influenced by the substituents already present on the ring. In the case of this compound, three distinct functional groups dictate the positions of incoming electrophiles: the hydroxyl (-OH), chloro (-Cl), and nitro (-NO₂) groups.

-

Hydroxyl (-OH) Group: This is a strongly activating, ortho, para-directing group.[1][2] The lone pairs on the oxygen atom donate electron density into the aromatic ring through resonance, significantly increasing the nucleophilicity of the ortho and para positions and stabilizing the corresponding carbocation intermediates (arenium ions).[3][4]

-

Chloro (-Cl) Group: Halogens are a unique class of substituents, acting as deactivating yet ortho, para-directing groups. While the inductive effect of the electronegative chlorine atom withdraws electron density from the ring, deactivating it overall, the lone pairs can participate in resonance to stabilize the positive charge in the arenium ion at the ortho and para positions.

-

Nitro (-NO₂) Group: The nitro group is a powerful deactivating, meta-directing group. Both its strong inductive and resonance effects withdraw electron density from the aromatic ring, making it significantly less reactive towards electrophiles. The deactivation is most pronounced at the ortho and para positions, leaving the meta position as the least deactivated and therefore the most likely site of attack.

Predicting Regioselectivity in this compound

In polysubstituted benzene rings, the directing effects of the substituents are combined. When these effects are in conflict, the most powerfully activating group typically governs the position of electrophilic attack.

For this compound, the directing influences are as follows:

-

-OH at C1: Directs to positions C2, C4, and C6.

-

-Cl at C3: Directs to positions C2, C4, and C6.

-

-NO₂ at C5: Directs to positions C2, C4, and C6.

In a rare instance of concordance, all three substituents direct incoming electrophiles to the same positions: C2, C4, and C6 . The overwhelmingly activating nature of the hydroxyl group will make these positions significantly more reactive than any others on the ring. Therefore, electrophilic substitution is expected to occur exclusively at these locations. The final product distribution among these isomers will be influenced by steric hindrance.

Caption: Directing effects on this compound.

Predicted Electrophilic Substitution Reactions

Nitration

Nitration introduces a nitro group onto the aromatic ring. Due to the already present deactivating nitro group and the strongly activating hydroxyl group, milder nitrating conditions than the standard concentrated nitric and sulfuric acids are advisable to avoid over-oxidation and decomposition.

-

Predicted Products: 3-Chloro-2,5-dinitrophenol, 3-Chloro-4,5-dinitrophenol, and 3-Chloro-5-nitro-2,6-dinitrophenol.

-

Rationale: The incoming electrophile (NO₂⁺) will be directed to the activated positions 2, 4, and 6. Steric hindrance from the adjacent chloro group might slightly disfavor substitution at position 2.

Halogenation

Halogenation of phenols is often rapid and can lead to polysubstitution, especially in polar solvents.[4] The use of a non-polar solvent and controlled stoichiometry of the halogenating agent is recommended for monosubstitution.

-

Predicted Products: 2-Bromo-3-chloro-5-nitrophenol, 4-Bromo-3-chloro-5-nitrophenol, and 6-Bromo-3-chloro-5-nitrophenol (for bromination).

-

Rationale: The electrophilic halogen will substitute at the activated positions. The para-substituted product (position 4) is often favored due to reduced steric hindrance.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H). The reaction is typically reversible and the product distribution can be temperature-dependent.

-

Predicted Products: 2-Hydroxy-4-chloro-6-nitrobenzenesulfonic acid, 4-Hydroxy-2-chloro-6-nitrobenzenesulfonic acid, and 2-Hydroxy-6-chloro-4-nitrobenzenesulfonic acid.

-

Rationale: The bulky -SO₃H group will likely favor the less sterically hindered positions.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful on strongly deactivated rings. The presence of the nitro group on this compound would likely inhibit these reactions under standard conditions (e.g., alkyl/acyl halide and a Lewis acid like AlCl₃). The Lewis acid catalyst can also complex with the hydroxyl group, further deactivating the ring. More potent activating conditions or alternative synthetic routes may be necessary.

General Experimental Protocols

The following are generalized protocols for electrophilic aromatic substitution reactions on activated phenols. These are not optimized for this compound and should be adapted with caution.

General Nitration of a Substituted Phenol

| Reagent/Parameter | Value/Condition |

| Substituted Phenol | 1 equivalent |

| Nitric Acid (dilute) | 1.1 equivalents |

| Acetic Acid (solvent) | 10 volumes |

| Temperature | 0-10 °C |

| Reaction Time | 1-4 hours |

Protocol:

-

Dissolve the substituted phenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add dilute nitric acid dropwise to the stirred solution, maintaining the internal temperature below 10 °C.

-

After the addition is complete, continue stirring at 0-10 °C for 1-4 hours, monitoring the reaction by TLC.

-

Upon completion, pour the reaction mixture into ice-water and collect the precipitate by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Purify the product by recrystallization or column chromatography.

General Bromination of a Substituted Phenol

| Reagent/Parameter | Value/Condition |

| Substituted Phenol | 1 equivalent |

| Bromine | 1.1 equivalents |

| Carbon Tetrachloride (solvent) | 10 volumes |

| Temperature | 0 °C to room temperature |

| Reaction Time | 30 minutes - 2 hours |

Protocol:

-

Dissolve the substituted phenol in carbon tetrachloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

Slowly add a solution of bromine in carbon tetrachloride dropwise to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 30 minutes to 2 hours, monitoring by TLC.

-

Wash the reaction mixture with a saturated solution of sodium thiosulfate to remove excess bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by recrystallization or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the general mechanism of electrophilic aromatic substitution and the directing effects of the substituents on this compound.

Caption: General mechanism of electrophilic aromatic substitution.

Caption: Predicted sites of electrophilic attack on this compound.

Conclusion

The electrophilic substitution reactions of this compound are theoretically directed to positions 2, 4, and 6 due to the concerted directing effects of the hydroxyl, chloro, and nitro groups, with the hydroxyl group being the dominant activating substituent. While specific experimental data for this compound is scarce, this guide provides a robust theoretical framework for predicting reaction outcomes and serves as a starting point for experimental design. Researchers and drug development professionals should approach the synthesis of derivatives of this compound via electrophilic substitution with careful consideration of reaction conditions to control selectivity and minimize side reactions. Further experimental investigation is warranted to fully elucidate the reactivity of this interesting polysubstituted phenol.

References

hazards and safety precautions for 3-Chloro-5-nitrophenol

An In-depth Technical Guide to the Hazards and Safety Precautions for 3-Chloro-5-nitrophenol

For researchers, scientists, and drug development professionals, a thorough understanding of the hazards and safety protocols associated with chemical compounds is paramount. This guide provides a comprehensive overview of the risks and necessary safety measures for handling this compound (CAS No. 618-63-3).

Physicochemical and Hazard Identification

This compound is a solid organic compound with the molecular formula C₆H₄ClNO₃ and a molecular weight of 173.55 g/mol .[1][2] It is essential to recognize its hazardous properties to ensure safe handling in a laboratory or manufacturing setting.

Quantitative Data Summary

The following tables summarize the key physical, chemical, and safety data for this compound.

Table 1: Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₆H₄ClNO₃[1] |

| Molecular Weight | 173.55 g/mol [1][2] |

| Melting Point | 147 °C |

| Boiling Point | 288.4 ± 25.0 °C at 760 mmHg |

| Appearance | Solid |

| Storage Temperature | Room temperature, under an inert atmosphere[1][3] |

Table 2: GHS Hazard Classification

| Category | Information |

| Pictograms | |

| Signal Word | Danger [1][4] |

| Hazard Statements | H302: Harmful if swallowed.[1][4] H315: Causes skin irritation.[1][2][4] H317: May cause an allergic skin reaction.[1][4] H318: Causes serious eye damage.[1][4] H410: Very toxic to aquatic life with long lasting effects.[1] |

| Precautionary Statements | Prevention: P261, P264, P270, P272, P273, P280[1][4] Response: P301+P312+P330, P302+P352, P305+P351+P338+P310, P333+P313, P391[4] Disposal: P501[1][4] |

Experimental Protocols: Hazard Assessment

While specific experimental protocols for this compound are not detailed in the provided search results, standard OECD guidelines are typically followed for assessing the hazards listed. For example:

-

Acute Oral Toxicity (OECD 423): This protocol would be used to determine the "Harmful if swallowed" (H302) classification. It involves administering the substance to fasted animals at sequential dose levels.

-

Acute Dermal Irritation/Corrosion (OECD 404): To assess skin irritation (H315), the substance is applied to the skin of an animal, and the effects are observed and graded over time.

-

Serious Eye Damage/Eye Irritation (OECD 405): This test, determining the potential for serious eye damage (H318), involves applying the test substance to the eye of an animal and observing for effects on the cornea, iris, and conjunctiva.

-

Skin Sensitization (OECD 429): The Local Lymph Node Assay (LLNA) is a common method to evaluate the potential for a substance to cause skin sensitization (H317).

Hazards and Corresponding Safety Precautions

The relationship between the identified hazards of this compound and the required safety precautions is critical for minimizing risk.

Caption: Relationship between hazards and safety precautions.

Detailed Safety Protocols

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles and/or a face shield.[5]

-

Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[5] Ensure that skin is not exposed.

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid generating dust.[6]

-

Store in a tightly closed container in a dry and well-ventilated place.[6] Keep away from strong oxidizing agents and strong bases.[6]

Emergency Procedures and First Aid: In the event of exposure, immediate action is crucial. The following workflow outlines the necessary steps.

Caption: Emergency first aid workflow for exposure.

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.[5][6]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing and shoes.[6] Get medical attention if irritation develops or persists.

-

Inhalation: Remove to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[6] Get medical attention.

-

Ingestion: Rinse mouth.[5] Call a physician or poison control center immediately.[5]

Spill and Disposal:

-

Spills: Avoid generating dust. Sweep up and shovel into suitable containers for disposal.[6]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.[5] Follow all federal, state, and local regulations.

By adhering to these guidelines, researchers and scientists can mitigate the risks associated with this compound and maintain a safe working environment.

References

Methodological & Application

Application Notes and Protocols: 3-Chloro-5-nitrophenol as a Pharmaceutical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Chloro-5-nitrophenol as a key intermediate in the synthesis of pharmaceutical compounds, with a focus on the multi-kinase inhibitor, Regorafenib. Detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways and synthetic workflows are presented to support research and development in medicinal chemistry.

Introduction

This compound is a versatile aromatic compound that serves as a valuable building block in organic synthesis. Its chemical structure, featuring a phenol, a chloro, and a nitro group, allows for a variety of chemical transformations, making it a strategic starting material for the synthesis of complex molecules. A significant application of this intermediate is in the synthesis of fluorinated aromatic compounds, which are of great interest in the pharmaceutical industry due to the enhanced metabolic stability and binding affinity that fluorine atoms can impart to drug candidates.

Specifically, this compound is a precursor to 3-fluoro-4-nitrophenol, a critical intermediate in the synthesis of Regorafenib, a potent multi-kinase inhibitor approved for the treatment of various cancers.

Application in the Synthesis of Kinase Inhibitors: The Case of Regorafenib

Regorafenib is an oral multi-kinase inhibitor that targets several kinases involved in tumor angiogenesis, oncogenesis, and the tumor microenvironment. The synthesis of Regorafenib highlights the utility of this compound as a starting material for introducing key structural motifs.

Synthetic Pathway Overview

The overall synthetic strategy involves the conversion of this compound to 3-fluoro-4-nitrophenol, which is then further elaborated to yield Regorafenib. The key transformations are:

-

Fluorination: Nucleophilic aromatic substitution of the chloro group in this compound with a fluoride ion.

-

Reduction: Reduction of the nitro group of the resulting 3-fluoro-4-nitrophenol to an amino group.

-

Coupling Reactions: A series of coupling reactions to build the final Regorafenib molecule.

Figure 1: Synthetic workflow from this compound to Regorafenib.

Regorafenib's Mechanism of Action and Targeted Signaling Pathways

Regorafenib exerts its anti-cancer effects by inhibiting multiple protein kinases, thereby disrupting key signaling pathways essential for tumor growth and survival. The primary targets include:

-

Angiogenic Kinases: Vascular Endothelial Growth Factor Receptors (VEGFR 1-3) and Tyrosine kinase with immunoglobulin-like and EGF-like domains 2 (TIE2). Inhibition of these kinases blocks the formation of new blood vessels (angiogenesis), which are crucial for tumor growth and metastasis.

-

Oncogenic Kinases: RAF, KIT, and RET. These kinases are components of signaling pathways that drive cell proliferation and survival. By inhibiting these kinases, Regorafenib can directly halt cancer cell growth.

-

Stromal Kinases: Platelet-Derived Growth Factor Receptor (PDGFR) and Fibroblast Growth Factor Receptor (FGFR). These receptors are involved in the tumor microenvironment, and their inhibition can disrupt the supportive network that tumors rely on.

Figure 2: Signaling pathways inhibited by Regorafenib.

Experimental Protocols

Protocol 1: Synthesis of 3-Fluoro-4-nitrophenol from this compound (General Halex Process)

The conversion of this compound to 3-fluoro-4-nitrophenol is achieved through a nucleophilic aromatic substitution known as the Halex process.[1] This reaction involves the displacement of a chloride ion by a fluoride ion, typically using an alkali metal fluoride in a polar aprotic solvent at elevated temperatures.[1] The nitro group on the aromatic ring activates the ring towards nucleophilic attack, facilitating the substitution.

Note: A specific, detailed experimental protocol for the fluorination of this compound was not found in the surveyed literature. The following is a general procedure for the Halex reaction that would require optimization for this specific substrate.

Materials:

-

This compound

-

Anhydrous potassium fluoride (KF) or cesium fluoride (CsF)

-

Polar aprotic solvent (e.g., Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Sulfolane)

-

Phase-transfer catalyst (optional, e.g., a quaternary ammonium salt)

Procedure:

-

To a dry reaction vessel equipped with a mechanical stirrer, condenser, and a temperature probe, add this compound and the anhydrous alkali metal fluoride (typically a molar excess of the fluoride salt is used).

-

Add the polar aprotic solvent. If using a phase-transfer catalyst, add it at this stage.

-

Heat the reaction mixture to a high temperature (typically in the range of 150-250 °C) with vigorous stirring.[1]

-

Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by carefully adding water.

-

Extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain 3-fluoro-4-nitrophenol.

Quantitative Data (Illustrative for Halex Reactions):